2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidine derivative with a methoxymethyl substituent at position 5 and an amino group at position 2. This compound is part of a broader class of triazolopyrimidines, which are recognized for their versatility in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors .
Key characteristics of this compound include:
- Molecular Formula: C₈H₁₁N₅O₂.
- Applications: Triazolopyrimidines are explored for antiviral, anticancer, and enzyme inhibitory activities. Notably, analogs of this compound have shown promise as SARS-CoV-2 main protease (Mpro) inhibitors .
Properties
IUPAC Name |
2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-14-3-4-2-5(13)12-7(9-4)10-6(8)11-12/h2H,3H2,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZZQGDXRFANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327861 | |
| Record name | 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
441746-23-2 | |
| Record name | 2-amino-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. This method utilizes enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include mild acids for regioselective synthesis, neutral ionic liquids for shifting regioselectivity, and microwave irradiation for catalyst-free synthesis .
Major Products Formed
The major products formed from these reactions include various ester-substituted amino-triazolopyrimidine analogs, which have shown promising antiviral activity .
Scientific Research Applications
2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other heterocyclic compounds.
Biology: This compound has been studied for its potential antiviral, antibacterial, and antifungal activities.
Industry: Its derivatives are used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication . The compound binds to the active site of the protease, inhibiting its activity and thereby preventing the virus from replicating .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Toxicity and Stability
- The target compound’s methoxymethyl group likely reduces acute toxicity compared to chloromethyl analogs (e.g., S1-TP), which may generate reactive intermediates .
- Lead1 and Lead2, despite their complex substituents, showed lower toxicity than clinical protease inhibitors, emphasizing the importance of substituent choice in minimizing off-target effects .
Biological Activity
2-Amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities , including antiviral , antibacterial , and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 195.18 g/mol
- CAS Number : 441746-23-2
The mechanism of action of this compound primarily involves its interaction with specific molecular targets. It has been shown to act as a CDK inhibitor , binding to the ATP-binding site of cyclin-dependent kinases (CDKs), which leads to cell cycle arrest and apoptosis in cancer cells .
Antiviral Activity
Studies have indicated that derivatives of triazolopyrimidines exhibit antiviral properties. Specifically, compounds similar to this compound have shown effectiveness against various viral infections. For instance, certain analogs have been reported to inhibit viral replication in vitro by interfering with viral polymerases or proteases .
Antibacterial Activity
Research highlights the antibacterial potential of this compound. It has been noted for its efficacy against a range of bacterial strains. The structural features of triazolopyrimidine derivatives contribute to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism .
Anticancer Activity
The anticancer properties of this compound have been documented through various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound's ability to induce apoptosis in these cells is attributed to its interference with cellular signaling pathways involved in cell growth and survival .
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral effects of triazolopyrimidine derivatives found that certain compounds inhibited the replication of influenza virus in vitro by targeting the viral RNA polymerase .
- Anticancer Properties : In a comparative study on various triazolopyrimidines, this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapeutics.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism |
|---|---|---|
| Antiviral | Influenza virus | Inhibition of RNA polymerase |
| Antibacterial | Various bacterial strains | Disruption of cell wall synthesis |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis via CDK inhibition |
Q & A
Basic Synthesis Methods
Q: What are the most efficient synthetic routes for 2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one? A: The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting substituted 1,3-diketones or β-keto esters with 3,5-diamino-1,2,4-triazole under reflux in ethanol or DMF. For example, multi-component reactions with aldehydes and ethyl acetoacetate in the presence of APTS (3-Aminopropyltriethoxysilane) catalysts yield triazolopyrimidine derivatives with high regioselectivity . Optimization of solvent polarity (e.g., ethanol/water mixtures) enhances reaction efficiency .
Advanced Synthesis Challenges
Q: How can regioselectivity issues during cyclization of triazolopyrimidine derivatives be resolved? A: Regioselectivity is influenced by substituent electronic effects and reaction conditions. For instance, electron-withdrawing groups on the diketone component favor cyclization at the N1 position. Catalysts like TMDP (trimethylenedipiperidine) in ethanol/water systems improve selectivity by stabilizing transition states . Computational modeling (DFT) of intermediates can predict regiochemical outcomes and guide reagent selection .
Structural Characterization
Q: What analytical techniques are critical for confirming the structure of this compound? A: Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., NH₂ protons at δ 6.2–6.8 ppm; pyrimidine C5 at δ 160–165 ppm) .
- X-ray crystallography : Resolves tautomeric forms (e.g., 4H vs. 7H configurations) and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pathways .
Biological Activity Screening
Q: What methodologies are used to evaluate the compound’s anticancer potential? A: Standard protocols include:
- In vitro cytotoxicity assays : Test against MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) cancer lines using MTT or SRB assays. IC₅₀ values <10 µM indicate promising activity .
- Enzyme inhibition studies : Assess interactions with kinases (e.g., EGFR) via fluorescence polarization or SPR biosensors .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .
Advanced Mechanistic Studies
Q: How can contradictory cytotoxicity data across cell lines be reconciled? A: Discrepancies may arise from:
- Cellular uptake variations : Measure intracellular concentrations via LC-MS .
- Metabolic stability : Perform microsomal incubation (human liver S9 fractions) to identify degradation pathways .
- Target polymorphism : Genotype cell lines for mutations in putative targets (e.g., EGFR L858R) .
Physicochemical Property Optimization
Q: How can solubility and bioavailability be improved for in vivo studies? A: Strategies include:
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxymethyl) .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
Computational Modeling
Q: What in silico tools predict binding modes with biological targets? A: Employ:
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Corrogate substituent effects (e.g., methoxymethyl vs. methyl) on bioactivity .
Stability and Degradation Analysis
Q: What conditions accelerate hydrolytic degradation of this compound? A: Hydrolysis is pH-dependent:
- Acidic conditions (pH 2) : Cleavage of the triazole-pyrimidine ring via protonation at N4 .
- Alkaline conditions (pH 9) : Methoxymethyl group undergoes nucleophilic substitution .
- Photodegradation : UV irradiation (254 nm) generates radical intermediates; monitor via HPLC-DAD .
Advanced Synthetic Modifications
Q: How can selective functionalization at the 5-methoxymethyl group be achieved? A: Use:
- Protecting groups : Temporarily block the amino group with Boc anhydride to direct alkylation .
- Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids in Pd(PPh₃)₄ catalysts .
- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation .
Contradictory Spectroscopic Data
Q: How to address discrepancies in NMR assignments for tautomeric forms? A: Combine:
- Variable-temperature NMR : Detect dynamic equilibria between 4H and 7H tautomers .
- Isotopic labeling (¹⁵N) : Resolve overlapping signals using J-coupling analysis .
- IR spectroscopy : Identify NH stretching bands (3200–3400 cm⁻¹) to confirm tautomer dominance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
